molecular formula C12H18ClNO B8138153 2-(Benzylamino)-2-cyclopropylethan-1-ol hydrochloride

2-(Benzylamino)-2-cyclopropylethan-1-ol hydrochloride

Cat. No.: B8138153
M. Wt: 227.73 g/mol
InChI Key: UJUIBCJUUOSDSX-UHFFFAOYSA-N
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Description

2-(Benzylamino)-2-cyclopropylethan-1-ol hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzylamino group attached to a cyclopropylethan-1-ol structure, which is further modified by hydrochloride to enhance its stability and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with benzylamine and cyclopropylmethanol as the primary reactants.

  • Reaction Steps: The reaction involves the formation of an intermediate compound through the reaction of benzylamine with cyclopropylmethanol under acidic conditions.

  • Purification: The intermediate compound is then purified to remove any by-products or unreacted starting materials.

  • Hydrochloride Formation: The purified intermediate is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.

  • Scaling Up: The reaction conditions are carefully controlled and scaled up to meet industrial demands while maintaining the purity and yield of the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions are common, where different functional groups can replace the benzylamino or hydroxyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of aldehydes, ketones, or carboxylic acids.

  • Reduction Products: Reduction reactions can produce amines or alcohols.

  • Substitution Products: Substitution reactions can result in the formation of different derivatives with altered functional groups.

Scientific Research Applications

2-(Benzylamino)-2-cyclopropylethan-1-ol hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceuticals.

  • Industry: The compound is used in the production of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which 2-(benzylamino)-2-cyclopropylethan-1-ol hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

  • 2-Benzylaminoethanol: This compound is structurally similar but lacks the cyclopropyl group.

  • N-Benzylethanolamine: Another closely related compound with applications in organic synthesis.

  • Cyclopropylmethanol: A simpler compound that can be used as a starting material in the synthesis of 2-(benzylamino)-2-cyclopropylethan-1-ol hydrochloride.

Uniqueness: this compound is unique due to its combination of the benzylamino group and the cyclopropyl group, which provides distinct chemical and biological properties compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

2-(benzylamino)-2-cyclopropylethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c14-9-12(11-6-7-11)13-8-10-4-2-1-3-5-10;/h1-5,11-14H,6-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUIBCJUUOSDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CO)NCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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